molecular formula C13H16BrNO2 B1289097 tert-Butyl 6-bromoindoline-1-carboxylate CAS No. 214614-97-8

tert-Butyl 6-bromoindoline-1-carboxylate

Cat. No. B1289097
CAS RN: 214614-97-8
M. Wt: 298.18 g/mol
InChI Key: GZRAIVDYVLYXJQ-UHFFFAOYSA-N
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Description

Tert-Butyl 6-bromoindoline-1-carboxylate (TBBI) is an important brominated indole derivative that has been widely used in numerous scientific studies due to its unique properties. It is widely used in the synthesis of organic compounds, as a reagent in organic reactions, and as a drug intermediate. TBBI is a versatile compound with many applications in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Chemical Transformations and Reactions : The utility of tert-Butyl 6-bromoindoline-1-carboxylate in facilitating diverse chemical transformations is notable. Its role in the preparation and Diels-Alder reactions of 2-Amido substituted furans illustrates its versatility as a reactive intermediate. This compound serves as a precursor in various synthetic pathways, highlighting its importance in the construction of complex molecular architectures (Padwa, Brodney, & Lynch, 2003).

Unnatural Amino Acid Derivatives : The synthesis of unnatural amino acid derivatives through click chemistry demonstrates the compound's applicability in modifying peptides and proteins for research and therapeutic purposes. This application underscores the compound's role in introducing bioactive motifs into peptide chains, facilitating the study of protein function and enabling drug development (Patil & Luzzio, 2017).

Advancements in Drug Discovery and Development

Marine Drug Synthesis : In the context of marine drug synthesis, this compound serves as a key intermediate. The synthesis of 4H-chromene-2-carboxylic acid ester derivatives, which are important for structural-activity relationship studies of antitumor antibiotics, exemplifies its role in the discovery and development of new anticancer agents (Li et al., 2013).

Innovations in Molecular Design : The compound's involvement in the synthesis of various bioactive molecules, such as isoindolin-1-one derivatives and carbazole analogs, highlights its significance in the design and development of novel therapeutic agents. These studies reveal the compound's potential in creating molecules with improved biological activity and pharmacological properties (Moskalenko & Boev, 2014; Pelly et al., 2005).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 6-bromo-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRAIVDYVLYXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621908
Record name tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

214614-97-8
Record name tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Di-t-butyl carbonate (6.7 g) was added to a solution of 6-bromoindoline (5.1 g) and triethylamine (3.1 g) in tetrahydrofuran (50 ml) followed by stirring the resultant mixture at room temperature overnight. After adding water and ethyl acetate thereto, the layers were separated and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The residue was then purified by silica gel column chromatography (hexane/ethyl acetate system) to give the title compound (5.5 g) as a colorless oil (yield: 71%).
Quantity
6.7 g
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reactant
Reaction Step One
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5.1 g
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reactant
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3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Three
Yield
71%

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